

Application Notes and Protocols: Dimethyl 3-aminophthalate in Medicinal Chemistry

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Compound of Interest

Compound Name: *Dimethyl 3-aminophthalate*

Cat. No.: *B1317572*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 3-aminophthalate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its aromatic core, substituted with both a nucleophilic amino group and two electrophilic ester functionalities, allows for a wide range of chemical transformations. This makes it an ideal scaffold for the synthesis of diverse heterocyclic systems and compound libraries for drug discovery. Notably, the 3-aminophthalate core is a key structural motif in a number of potent therapeutic agents, particularly in the fields of oncology and immunology.

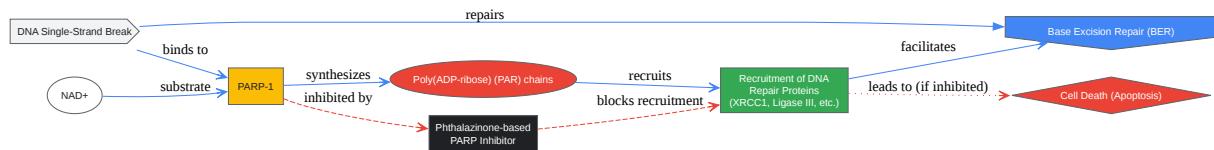
These application notes provide a detailed overview of the utility of **Dimethyl 3-aminophthalate** in the synthesis of two important classes of enzyme inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Detailed experimental protocols and quantitative biological data are provided to facilitate its use in drug discovery and development projects.

Application I: Synthesis of Phthalazinone-Based PARP Inhibitors

The phthalazinone scaffold is a well-established pharmacophore for the potent inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR)

pathway. **Dimethyl 3-aminophthalate** is a key precursor for the synthesis of this privileged scaffold. The core reaction involves a condensation reaction with hydrazine to form the bicyclic phthalazinone system.

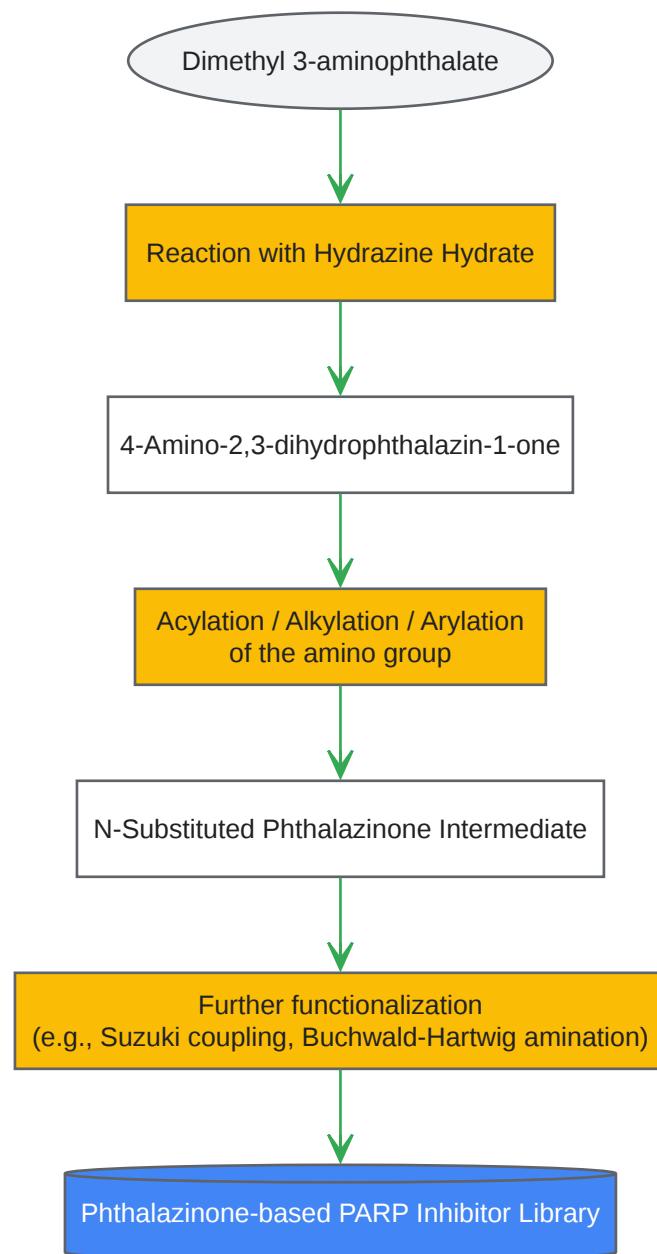
Signaling Pathway: PARP-1 in DNA Damage Response



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Caption: PARP-1 signaling pathway in DNA damage repair.

Experimental Workflow: Synthesis of Phthalazinone-Based PARP Inhibitors



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Caption: General workflow for the synthesis of PARP inhibitors.

Quantitative Data: Phthalazinone-Based PARP-1 Inhibitors

Compound ID	Modification on Phthalazinone Core	PARP-1 IC50 (nM)	Reference
Olaparib	4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)	5	[1]
Compound 11c	4-(4-Chlorophenyl)	97	[2]
Reference	Olaparib	139	[2]
Compound 23	Varies based on substituent and alkyl chain length	Potent inhibition	[3]

Experimental Protocol: Synthesis of a 4-substituted-2H-phthalazin-1-one PARP Inhibitor

This protocol describes a general method for the synthesis of a phthalazinone-based PARP inhibitor starting from **Dimethyl 3-aminophthalate**.

Step 1: Synthesis of 4-Amino-2,3-dihydrophthalazin-1-one

- To a solution of **Dimethyl 3-aminophthalate** (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
- Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-Amino-2,3-dihydrophthalazin-1-one.

Step 2: N-Acylation of 4-Amino-2,3-dihydrophthalazin-1-one

- Suspend 4-Amino-2,3-dihydrophthalazin-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
- Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the N-acylated phthalazinone derivative.

Application II: Synthesis of Phthalimide-Based Kinase Inhibitors

The phthalimide scaffold is another privileged structure in medicinal chemistry, known for its role in the development of immunomodulatory drugs (IMiDs) and, more recently, as a core for kinase inhibitors.^[4] The imide functionality can participate in key hydrogen bonding interactions within the ATP-binding site of kinases. **Dimethyl 3-aminophthalate** can be a precursor to 3-aminophthalimide, which can then be further elaborated to generate libraries of potential kinase inhibitors.

Logical Relationship: From Dimethyl 3-aminophthalate to Kinase Inhibitors



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Caption: Synthetic logic for phthalimide-based kinase inhibitors.

Quantitative Data: Phthalimide-Based Kinase Inhibitors

Compound Class	Target Kinase(s)	Representative IC50 Values	Reference
Isophthalic acid derivatives	EGFR, HER2	90% and 64% inhibition at 10 μ M for compound 9	[2]
Pyridylpyrimidinylaminophenyl derivatives	c-Src	IC50 comparable to Imatinib for compound 20	[5]
3-amino-benzo[d]isoxazole derivatives	c-Met	IC50 = 1.8 nM for compound 28a	[6]

Experimental Protocol: Synthesis of a Phthalimide-Based Kinase Inhibitor Scaffold

This protocol outlines a plausible synthetic route to a 3-aminophthalimide scaffold from **Dimethyl 3-aminophthalate**, which can be further diversified.

Step 1: Synthesis of 3-Aminophthalimide

- Heat a mixture of **Dimethyl 3-aminophthalate** (1.0 eq) and urea (2.0 eq) at 180-200 °C for 1-2 hours.
- Monitor the reaction for the evolution of ammonia and methanol.
- Cool the reaction mixture and triturate with hot water to remove excess urea.
- Filter the solid product, wash with water, and dry to yield 3-Aminophthalimide.

Step 2: N-Arylation of 3-Aminophthalimide

- To a solution of 3-Aminophthalimide (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 eq).
- Add the desired aryl halide (e.g., a substituted 2-chloropyrimidine for targeting the kinase hinge region) (1.1 eq) and a catalytic amount of a copper or palladium catalyst.
- Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC.
- Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to afford the N-aryl-3-aminophthalimide intermediate, which can be further functionalized at the amino group.

Conclusion

Dimethyl 3-aminophthalate is a readily accessible and highly versatile starting material for the synthesis of medicinally important heterocyclic compounds. Its application in the construction of potent PARP and kinase inhibitors highlights its significance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this scaffold in their own research and development endeavors.

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